molecular formula C10H16S B15164815 2-Pentylthiapyran CAS No. 161748-65-8

2-Pentylthiapyran

Cat. No.: B15164815
CAS No.: 161748-65-8
M. Wt: 168.30 g/mol
InChI Key: WIWJPSVDDXGSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylthiapyran is a heterocyclic compound that contains a sulfur atom within its ring structure. It is known for its unique chemical properties and potential applications in various fields, including organic synthesis and industrial chemistry. The compound’s structure is characterized by a six-membered ring with one sulfur atom and a pentyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylthiapyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pentylthiol with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Pentylthiapyran undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The pentyl side chain can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Pentylthiapyran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying sulfur-containing heterocycles.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which 2-Pentylthiapyran exerts its effects involves interactions with various molecular targets. The sulfur atom in the ring can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pentyl side chain may also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    2-Hexylthiapyran: Similar structure but with a hexyl side chain.

    2-Butylthiapyran: Similar structure but with a butyl side chain.

    2-Methylthiapyran: Similar structure but with a methyl side chain.

Uniqueness: 2-Pentylthiapyran is unique due to its specific side chain length, which can influence its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.

Properties

CAS No.

161748-65-8

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

2-pentyl-2H-thiopyran

InChI

InChI=1S/C10H16S/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-10H,2-4,7H2,1H3

InChI Key

WIWJPSVDDXGSQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.